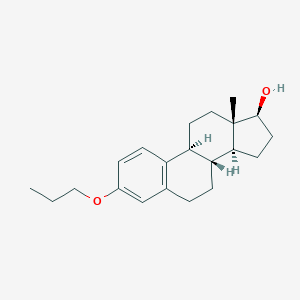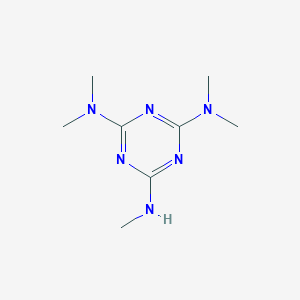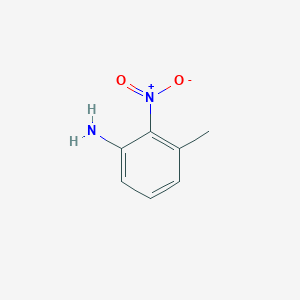
Estradiol-3-Propyläther
Übersicht
Beschreibung
Estradiol 3-propyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is characterized by the presence of a propyl ether group at the third position of the estradiol molecule. This modification enhances its stability and alters its pharmacokinetic properties, making it a valuable compound in various scientific and medical applications .
Wissenschaftliche Forschungsanwendungen
Estradiol 3-propyl ether has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Estradiol 3-propyl ether is a synthetic derivative of the naturally occurring hormone estradiol . As such, its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues throughout the body, including the reproductive system, cardiovascular system, skeletal system, and central nervous system . They play crucial roles in numerous biological processes, such as reproduction, cardiovascular health, bone density maintenance, and cognition .
Mode of Action
Estradiol 3-propyl ether, like estradiol, binds to ERs, triggering a conformational change that allows the receptor to enter the cell nucleus . Once inside the nucleus, the activated ER can bind to specific DNA sequences known as estrogen response elements (EREs). This binding regulates the transcription of target genes, leading to changes in protein synthesis and cell function .
Biochemical Pathways
The binding of estradiol 3-propyl ether to ERs influences several biochemical pathways. For instance, it can stimulate the synthesis of proteins involved in cell growth and proliferation . It also affects the WNT signaling pathway, which plays a role in various biological phenomena, including cell growth, differentiation, and migration .
Pharmacokinetics
It’s known that the pharmacokinetics of estradiol and its derivatives can vary significantly depending on the route of administration . For instance, oral administration often results in a significant first-pass hepatic effect, which can lead to the conversion of the compound into less active forms . Transdermal patches, on the other hand, bypass the first-pass effect, providing more consistent serum levels .
Result of Action
The molecular and cellular effects of estradiol 3-propyl ether’s action depend on the specific tissues and cells involved. In general, activation of ERs by estradiol 3-propyl ether can lead to a variety of effects, such as increased cell growth and proliferation, changes in cell differentiation, and alterations in cell survival . These effects can have significant implications for various physiological processes, including reproduction, bone health, cardiovascular function, and cognition .
Action Environment
The action, efficacy, and stability of estradiol 3-propyl ether can be influenced by various environmental factors. For instance, the presence of other hormones, the overall hormonal balance in the body, and the specific tissue environment can all affect the compound’s action . Additionally, factors such as pH, temperature, and the presence of other substances can influence the stability of estradiol 3-propyl ether .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Estradiol 3-propyl ether are not well-studied. It is known that estradiol, a closely related compound, interacts with various enzymes, proteins, and other biomolecules. For instance, estradiol strongly promotes cellular proliferation and has a therapeutic effect on estrogen receptor-positive (ER+) breast cancer
Cellular Effects
The cellular effects of Estradiol 3-propyl ether are currently unknown. Estradiol, a related compound, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Estradiol, a related compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Estradiol, a related compound, has been shown to have effects that change over time in laboratory settings
Dosage Effects in Animal Models
Related compounds like estradiol have been studied in animal models, showing that the effects can vary with different dosages
Metabolic Pathways
Estradiol, a related compound, is known to be involved in various metabolic pathways
Transport and Distribution
Estradiol, a related compound, is known to be transported and distributed within cells and tissues
Subcellular Localization
Estradiol, a related compound, is known to have specific subcellular localizations and effects on its activity or function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estradiol 3-propyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of estradiol with propyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of estradiol 3-propyl ether follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is subjected to purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Estradiol 3-propyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to estradiol or other reduced forms.
Substitution: The propyl ether group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides
Major Products Formed:
Oxidation: Formation of estrone derivatives.
Reduction: Regeneration of estradiol.
Substitution: Formation of various ether derivatives depending on the substituent used
Vergleich Mit ähnlichen Verbindungen
- Estradiol
- Ethinyl Estradiol
- Promestriene
- Estrone
- Estriol
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-3-12-23-15-5-7-16-14(13-15)4-6-18-17(16)10-11-21(2)19(18)8-9-20(21)22/h5,7,13,17-20,22H,3-4,6,8-12H2,1-2H3/t17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWLCMYNQNHQSR-MJCUULBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944638 | |
| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22034-63-5 | |
| Record name | Estradiol 3-propyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022034635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)








